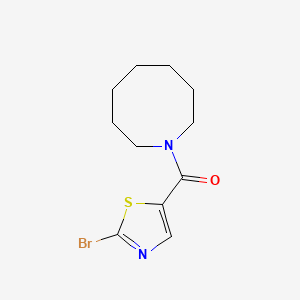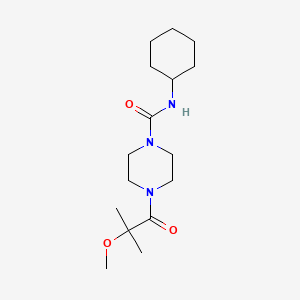![molecular formula C11H14N4O2 B6963715 6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one](/img/structure/B6963715.png)
6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one is a heterocyclic compound that features a pyridazinone core linked to an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Pyridazinone Core: The oxadiazole derivative is then coupled with a pyridazinone precursor through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger batch sizes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to dihydro-oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical in disease pathways.
Pathways Involved: The compound may inhibit enzyme activity or block receptor binding, leading to downstream effects such as reduced inflammation or inhibited cell proliferation.
Comparación Con Compuestos Similares
- 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one
- 6-Methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one
Comparison:
- Uniqueness: The presence of the propan-2-yl group on the oxadiazole ring distinguishes 6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one from its analogs, potentially affecting its biological activity and chemical reactivity.
- Biological Activity: Variations in substituents can lead to differences in binding affinity and specificity for molecular targets, influencing the compound’s efficacy and safety profile.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
6-methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)11-13-12-9(17-11)6-15-10(16)5-4-8(3)14-15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXQWMHGBRUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=NN=C(O2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B6963638.png)
![2-[4-[2-(N,3-dimethylanilino)acetyl]piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B6963641.png)

![2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6963655.png)
![N-methyl-N-[2-(N-methylanilino)ethyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6963662.png)
![5-methyl-2-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,3-oxazole](/img/structure/B6963670.png)
![1,3-dimethyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B6963673.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide](/img/structure/B6963680.png)
![N-cycloheptyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6963681.png)
![2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963682.png)
![[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6963685.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B6963698.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]butanamide](/img/structure/B6963701.png)
